2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid
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Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid, also known as M2AC, is a synthetic compound that belongs to the adamantane family. It has been extensively studied for its potential applications in both scientific research and medical fields. M2AC is a versatile compound that can be modified to achieve different properties and functions, making it a promising candidate for various applications.
Scientific Research Applications
Synthesis and Chemical Properties
Exhaustive C-Methylation of Carboxylic Acids
This study by Meisters and Mole (1974) presents a method for the exhaustive C-methylation of carboxylic acids to t-butyl compounds using trimethylaluminium, including adamantane-1-carboxylic acid, which yields 1-t-butyladamantane under certain conditions. This process underscores the synthetic versatility of adamantane derivatives in organic chemistry Meisters & Mole, 1974.
Molecular Recognition and Assembler of One-Dimensional Motifs
Karle, Ranganathan, and Haridas (1997) demonstrated the use of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane as a versatile assembler for generating one-dimensional motifs in crystal engineering. Their work highlights the adaptability of adamantane derivatives in forming intricate molecular structures Karle, Ranganathan, & Haridas, 1997.
Applications in Material Science and Medicinal Chemistry
Functionalized Adamantanes in Medicinal Therapeutics
Jasys et al. (2000) discussed the synthesis and functionalization of adamantanes, including the introduction of fluorine atoms at the bridgehead position. The study explores the impact of fluorine substitution on the physicochemical properties of adamantane derivatives, which are relevant for the design of medicinal therapeutics Jasys et al., 2000.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-15(2,3)21-14(20)17-16(13(18)19)11-5-9-4-10(7-11)8-12(16)6-9/h9-12H,4-8H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLMNXQFNQSBCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(C2CC3CC(C2)CC1C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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